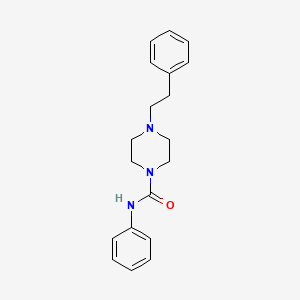![molecular formula C10H10ClN3O2S2 B5689360 5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-amine](/img/structure/B5689360.png)
5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-amine is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. This compound is a member of the thiadiazole family and has been found to possess a wide range of biochemical and physiological effects. In
作用機序
The mechanism of action of 5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-amine is not fully understood. However, it is believed that this compound exerts its effects by inhibiting various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. Specifically, 5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-amine has been found to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is known to play a critical role in cancer cell survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-amine has been found to have a wide range of biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of various enzymes, including tyrosine kinases and serine/threonine kinases. Additionally, 5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-amine has been found to induce the expression of various genes that are involved in apoptosis and cell cycle regulation.
実験室実験の利点と制限
One of the major advantages of using 5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-amine in lab experiments is its potent anti-cancer properties. This compound has been shown to be effective in inhibiting the growth of a wide range of cancer cells, making it a promising candidate for further research. Additionally, 5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-amine is relatively easy to synthesize and can be obtained in high yields.
However, there are also some limitations associated with the use of 5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-amine in lab experiments. For example, this compound is relatively insoluble in water, which can make it difficult to work with in aqueous systems. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on 5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-amine. One area of interest is in the development of more potent analogs of this compound that can be used as anti-cancer agents. Additionally, further studies are needed to fully understand the mechanism of action of 5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-amine and to identify other signaling pathways that may be targeted by this compound. Finally, more research is needed to explore the potential use of 5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-amine in other areas of scientific research, such as drug discovery and development.
合成法
The synthesis of 5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-amine involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-amino-1,3,4-thiadiazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform and is typically heated under reflux for several hours. The resulting product is then purified using column chromatography to obtain pure 5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-amine.
科学的研究の応用
5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-amine has been found to have a wide range of scientific research applications. One of the most promising areas of research for this compound is in the field of cancer research. Studies have shown that 5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-amine has potent anti-cancer properties and can induce apoptosis in cancer cells. Additionally, this compound has been found to inhibit the growth of tumor cells in vivo.
特性
IUPAC Name |
5-[2-(4-chlorophenyl)sulfonylethyl]-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O2S2/c11-7-1-3-8(4-2-7)18(15,16)6-5-9-13-14-10(12)17-9/h1-4H,5-6H2,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCSEFQQBFHGQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CCC2=NN=C(S2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5230084 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(4-bromophenyl)-2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B5689294.png)
![3-[(3-fluorobenzoyl)amino]benzoic acid](/img/structure/B5689297.png)
![N-cyclopropyl-3-{5-[(5-methyl-1H-pyrazol-1-yl)acetyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}propanamide](/img/structure/B5689307.png)
![N-(2-ethylphenyl)-2-[2-(ethylthio)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5689313.png)
![N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-[(5-methyl-1H-pyrazol-1-yl)acetyl]-L-prolinamide](/img/structure/B5689315.png)
![2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5689328.png)
![4-({4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)-3-fluoropyridine](/img/structure/B5689337.png)

![dimethyl 2-({[(4-fluorophenyl)amino]carbonyl}amino)terephthalate](/img/structure/B5689342.png)
![3-methyl-N-[2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl]isoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B5689344.png)


![(3R*,4R*)-4-(2-methoxyethyl)-1-{[1-(methoxymethyl)cyclopropyl]carbonyl}-3-methyl-4-piperidinol](/img/structure/B5689383.png)